methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
CAS No.: 75028-30-7
Cat. No.: VC11999244
Molecular Formula: C4H3ClN2O2S
Molecular Weight: 178.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75028-30-7 |
---|---|
Molecular Formula | C4H3ClN2O2S |
Molecular Weight | 178.60 g/mol |
IUPAC Name | methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate |
Standard InChI | InChI=1S/C4H3ClN2O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3 |
Standard InChI Key | QMFONQYXSHGZTA-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NSC(=N1)Cl |
Canonical SMILES | COC(=O)C1=NSC(=N1)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a 1,2,4-thiadiazole ring, a heterocycle known for its electron-deficient nature and stability. Key substituents include:
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Chlorine atom at position 5, which enhances electrophilic reactivity.
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Methyl carboxylate group at position 3, contributing to solubility in polar solvents and serving as a handle for further derivatization .
The SMILES notation and InChIKey uniquely define its connectivity and stereochemical features .
Spectroscopic and Physicochemical Data
Predicted Collision Cross Sections (CCS):
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 178.96765 | 132.7 |
[M+Na]+ | 200.94959 | 144.5 |
[M-H]- | 176.95309 | 132.4 |
[M]+ | 177.95982 | 134.8 |
These values, derived from ion mobility spectrometry, aid in its identification in complex mixtures .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via heterocyclization reactions involving thiosemicarbazides or acylated precursors. A common route involves:
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Reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride () under reflux conditions.
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Chlorination of intermediate thiadiazole derivatives using agents like or .
Key parameters influencing yield and purity include:
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Solvent choice (e.g., acetonitrile or dichloromethane).
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Temperature control (reflux at 80–100°C).
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Reaction time (typically 6–12 hours).
Industrial-Scale Considerations
Industrial production employs continuous flow reactors to optimize efficiency and scalability. Challenges include minimizing byproducts such as 5-chloro-1,3,4-thiadiazole isomers, which require chromatographic or recrystallization purification (e.g., using DMF/acetic acid mixtures).
Chemical Reactivity and Functionalization
Electrophilic Substitution
Applications in Research and Industry
Agrochemical Development
The compound’s electrophilic chlorine and ester moieties make it a candidate for synthesizing herbicides and fungicides. For instance, analogs with substituted phenyl groups demonstrate potent activity against Phytophthora infestans in crop protection trials.
Hazard Category | Risk Statement |
---|---|
Acute Toxicity | Fatal if swallowed (H300) |
Skin Corrosion | Causes severe skin burns (H314) |
Eye Damage | Causes serious eye damage (H318) |
Respiratory Irritation | May cause respiratory irritation (H335) |
Research Gaps and Future Directions
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Biological Activity Profiling: Systematic evaluation of its anticancer, antimicrobial, and antiviral potential.
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Green Synthesis: Developing solvent-free or catalytic methods to enhance sustainability.
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Structure-Activity Relationships (SAR): Correlating substituent effects with bioactivity using computational models.
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